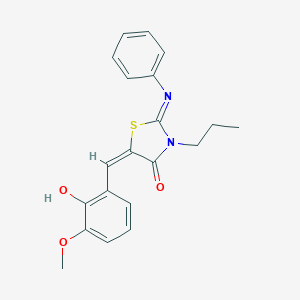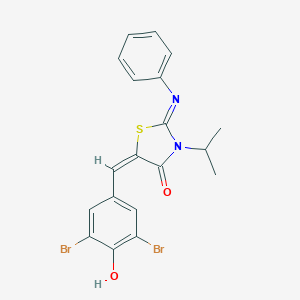![molecular formula C27H32N2O3 B298659 Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate](/img/structure/B298659.png)
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative of adamantyl aniline, which is a well-known pharmacophore with various biological activities.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets such as enzymes or receptors. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis or programmed cell death in cancer cells, leading to its potential use as an anticancer agent. Additionally, it has been found to exhibit antiviral and antibacterial properties, indicating its potential use in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it exhibits various biological activities, making it a versatile compound for use in different research fields. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate. One potential direction is the development of new derivatives with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of the compound, which can lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate involves the reaction of N-benzyl-N-methylcarbamoyl chloride with 4-(1-adamantyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield the final compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. It has been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Propiedades
Nombre del producto |
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate |
|---|---|
Fórmula molecular |
C27H32N2O3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
benzyl N-[2-[4-(1-adamantyl)anilino]-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C27H32N2O3/c1-29(26(31)32-18-19-5-3-2-4-6-19)17-25(30)28-24-9-7-23(8-10-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h2-10,20-22H,11-18H2,1H3,(H,28,30) |
Clave InChI |
GJBQVYOJOLWWTN-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5 |
SMILES canónico |
CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)